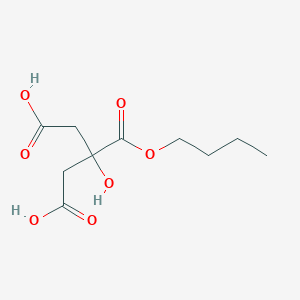
3-Butoxycarbonyl-3-hydroxypentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxycarbonyl-3-hydroxypentanedioic acid, also known as Boc-L-tartaric acid, is a chiral compound widely used in organic synthesis and chemical research. It has a unique structure that allows it to act as a chiral auxiliary, making it a valuable tool for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid is related to its chiral nature. As a chiral auxiliary, it can selectively interact with other chiral molecules to control the stereochemistry of the reaction. This is achieved by forming a complex with the substrate, which then undergoes the desired reaction. The chiral nature of 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid ensures that only one enantiomer of the product is formed.
Efectos Bioquímicos Y Fisiológicos
3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid is not known to have any significant biochemical or physiological effects. It is generally considered to be safe and non-toxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid in lab experiments is its ability to control the stereochemistry of the reaction. This can be crucial in the synthesis of biologically active compounds where the stereochemistry can greatly affect the biological activity. Additionally, 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid is readily available and relatively inexpensive.
One of the limitations of using 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid is its sensitivity to acid and base conditions. It can be easily hydrolyzed under acidic or basic conditions, which can lead to the loss of the Boc protecting group. This can be mitigated by using appropriate reaction conditions and protecting groups.
Direcciones Futuras
There are several future directions for the use of 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid in scientific research. One potential area is in the synthesis of new biologically active compounds. 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid can be used as a chiral auxiliary to control the stereochemistry of the reaction, leading to the synthesis of new compounds with potentially novel biological activities.
Another potential area is in the development of new asymmetric catalysis methods. 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid can be used as a chiral auxiliary in various catalytic reactions, leading to the synthesis of enantioenriched compounds. This can have important applications in the pharmaceutical industry, where enantiopure compounds are often required.
Conclusion:
In conclusion, 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid is a valuable tool in organic synthesis and chemical research. Its chiral nature allows it to act as a chiral auxiliary, making it useful in controlling the stereochemistry of the reaction and synthesizing biologically active compounds. While it has some limitations, its availability and relative low cost make it a popular choice in the scientific community. There are also several potential future directions for its use in the development of new compounds and catalysis methods.
Métodos De Síntesis
3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid can be synthesized through a multistep process starting from L-tartaric acid. The first step involves the protection of the hydroxyl groups with a butoxycarbonyl (Boc) group using Boc anhydride and a base such as triethylamine. The resulting Boc-protected L-tartaric acid can then be selectively oxidized to form 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid using a suitable oxidizing agent such as potassium permanganate.
Aplicaciones Científicas De Investigación
3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid has a wide range of applications in scientific research. It is commonly used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the final product. It can also be used as a resolving agent to separate enantiomers of racemic mixtures. Additionally, 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid has been used in the synthesis of various biologically active compounds such as amino acids, peptides, and natural products.
Propiedades
IUPAC Name |
3-butoxycarbonyl-3-hydroxypentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-2-3-4-17-9(15)10(16,5-7(11)12)6-8(13)14/h16H,2-6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRNWUIXDBFESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC(=O)O)(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1,2,3-propanetricarboxylic Acid 2-Butyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


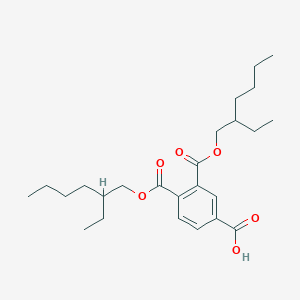
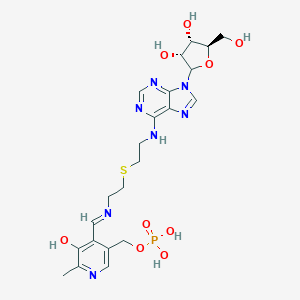

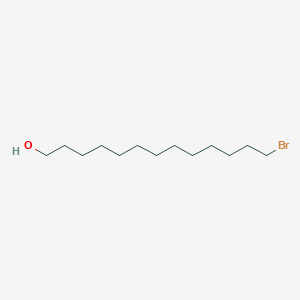
![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)




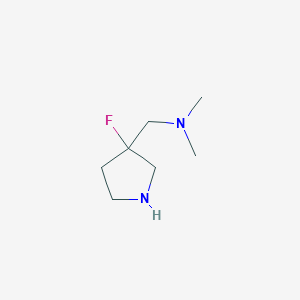

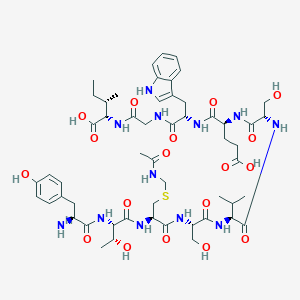
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)